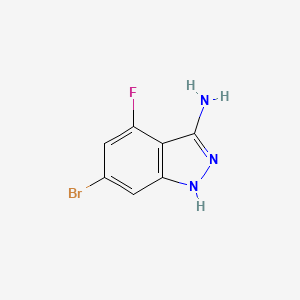

6-bromo-4-fluoro-1H-indazol-3-amine

描述

6-Bromo-4-fluoro-1H-indazol-3-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are used in various medicinal chemistry applications. The compound has a molecular formula of C7H5BrFN3 and a molecular weight of 230.04 g/mol .

作用机制

Target of Action

The primary target of 6-bromo-4-fluoro-1H-indazol-3-amine is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound interacts with its target, tyrosine kinase, by binding to its hinge region . This interaction inhibits the activity of the kinase, leading to a decrease in the phosphorylation of proteins downstream in the signal transduction cascade .

Biochemical Pathways

The inhibition of tyrosine kinase affects multiple biochemical pathways. One of the key pathways is the p53/MDM2 pathway . The p53 protein is a crucial tumor suppressor, and its activity is regulated by the protein MDM2. When tyrosine kinase is inhibited, it leads to an increase in the activity of p53, promoting cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c . These factors suggest that the compound may have specific storage and handling requirements to maintain its stability and bioavailability.

Result of Action

The result of the action of this compound is the induction of apoptosis and cell cycle arrest in cancer cells . Specifically, the compound has shown promising inhibitory effects against the K562 cell line, a model for chronic myeloid leukemia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s stability, efficacy, and interaction with its target

生化分析

Biochemical Properties

It is known that indazole derivatives, which include 6-bromo-4-fluoro-1H-indazol-3-amine, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

Some indazole derivatives have been shown to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner

准备方法

The synthesis of 6-bromo-4-fluoro-1H-indazol-3-amine typically involves the reaction of 4-fluoro-1H-indazole-3-amine with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the indazole ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and a brominating agent like N-bromosuccinimide .

化学反应分析

6-Bromo-4-fluoro-1H-indazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex indazole derivatives.

科学研究应用

6-Bromo-4-fluoro-1H-indazol-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.

Biological Studies: The compound is used in biological studies to investigate its effects on different cellular pathways and its potential as a therapeutic agent.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indazole derivatives used in various chemical research

相似化合物的比较

6-Bromo-4-fluoro-1H-indazol-3-amine can be compared with other indazole derivatives, such as:

4-Fluoro-1H-indazole-3-amine: Lacks the bromine atom at the 6-position, which may result in different biological activities.

6-Bromo-1H-indazole-3-amine: Lacks the fluorine atom at the 4-position, which may affect its chemical reactivity and biological properties.

6-Bromo-4-chloro-1H-indazol-3-amine: Contains a chlorine atom instead of a fluorine atom at the 4-position, which may alter its pharmacological profile

生物活性

6-Bromo-4-fluoro-1H-indazol-3-amine is a synthetic organic compound that has gained attention in medicinal chemistry for its potential biological activities, particularly as an anticancer agent. Its unique structure, characterized by a bromine atom at the 6-position and a fluorine atom at the 4-position of the indazole ring, contributes to its interaction with various biological targets.

- Molecular Formula : C₇H₅BrFN₃

- Molecular Weight : 230.04 g/mol

- Structural Features : The presence of halogen substituents enhances the compound's binding affinity to specific receptors or enzymes, which may lead to improved pharmacological effects.

The primary mechanism of action for this compound involves its inhibition of tyrosine kinases, particularly through binding to the hinge region of these enzymes. This interaction disrupts several critical signaling pathways, including the p53/MDM2 pathway, leading to apoptosis and cell cycle arrest in cancer cells .

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antitumor Activity :

- Cell Line Studies : In studies involving various cancer cell lines, this compound has demonstrated significant cytotoxicity. For instance, it has been shown to induce apoptosis in K562 leukemia cells by modulating pro-apoptotic and anti-apoptotic protein levels, such as decreasing Bcl-2 and increasing Bax expression .

- IC50 Values : The compound's efficacy is often measured by its IC50 values against specific cell lines. In one study, derivatives similar to this compound showed IC50 values ranging from 5.15 µM to over 50 µM depending on structural modifications .

-

Inhibition of Kinases :

- The compound is noted for its ability to inhibit specific kinases involved in cancer progression, making it a candidate for targeted cancer therapies. This inhibition affects cellular processes such as proliferation and apoptosis.

-

Pharmacokinetics :

- Understanding the pharmacokinetic properties of this compound is essential for predicting its behavior in biological systems. It is suggested that environmental factors like pH and temperature can influence its stability and efficacy.

Table 1: Summary of Biological Activities

属性

IUPAC Name |

6-bromo-4-fluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFN3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSISKHGQBVTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。